An In-depth Technical Guide to the Chemical Properties of H-DL-Leu-Obzl p-Tosylate
An In-depth Technical Guide to the Chemical Properties of H-DL-Leu-Obzl p-Tosylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of H-DL-Leu-Obzl p-tosylate (DL-Leucine benzyl ester p-toluenesulfonate salt). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and peptide synthesis. This document details the compound's physicochemical characteristics, spectroscopic data, synthesis and purification protocols, stability, and applications, with a focus on its role as a building block in peptide chemistry.
Core Chemical Properties
H-DL-Leu-Obzl p-tosylate is a racemic mixture of the p-toluenesulfonate salt of the benzyl ester of D- and L-leucine. The presence of the tosylate counterion enhances the stability and handling of the amino acid ester, making it a convenient reagent for organic synthesis.
Physicochemical Data
The key physicochemical properties of H-DL-Leu-Obzl p-tosylate and its individual enantiomers are summarized in the table below. It is important to note that while some data is available for the racemic mixture, other specifications are reported for the individual L- or D-enantiomers.
| Property | H-DL-Leu-Obzl p-Tosylate | H-L-Leu-Obzl p-Tosylate | H-D-Leu-Obzl p-Tosylate |
| CAS Number | 200123-51-9[1] | 1738-77-8[2] | 17664-93-6[3] |
| Molecular Formula | C₂₀H₂₇NO₅S[2] | C₂₀H₂₇NO₅S[2] | C₁₃H₁₉NO₂·C₇H₈O₃S[3] |
| Molecular Weight | 393.50 g/mol [1] | 393.50 g/mol [2] | 393.50 g/mol [3] |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | White to Almost white powder to crystal |
| Melting Point | Not specified | 153-160 °C[2] | 156.0 to 160.0 °C |
| Solubility | Soluble in methanol[4] | Soluble in methanol[4] | Soluble in Methanol |
| Purity | ≥98%[1] | Typically ≥98% | >98.0%(T)(HPLC) |
Spectroscopic Data
1.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of H-DL-Leu-Obzl p-tosylate in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is expected to show the following characteristic signals:
| Protons | Approximate Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic protons (tosylate and benzyl) | 7.0 - 8.0 | Multiplet |
| -CH₂- (benzyl) | ~5.2 | Singlet |
| α-CH (leucine) | ~4.0 | Triplet |
| γ-CH (leucine) | ~1.7 | Multiplet |
| β-CH₂ (leucine) | ~1.6 | Multiplet |
| δ-CH₃ (leucine) | ~0.9 | Doublet |
| -CH₃ (tosylate) | ~2.3 | Singlet |
1.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The expected chemical shifts are:
| Carbon Atom | Approximate Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~170 |
| Aromatic carbons | 125 - 145 |
| -CH₂- (benzyl) | ~67 |
| α-C (leucine) | ~52 |
| β-C (leucine) | ~40 |
| γ-C (leucine) | ~24 |
| δ-C (leucine) | ~22 |
| -CH₃ (tosylate) | ~21 |
1.2.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H (amine salt) | 3300 - 3000 | Broad, strong absorption |
| C-H (aromatic) | 3100 - 3000 | Medium to weak absorption |
| C-H (aliphatic) | 3000 - 2850 | Medium to strong absorption |
| C=O (ester) | ~1740 | Strong, sharp absorption |
| C=C (aromatic) | 1600 - 1450 | Medium to weak absorptions |
| S=O (sulfonate) | 1250 - 1150 and 1050 - 1000 | Two strong absorptions |
1.2.4. Mass Spectrometry (MS)
In mass spectrometry, H-DL-Leu-Obzl p-tosylate is expected to show a molecular ion peak corresponding to the protonated leucine benzyl ester cation [M-OTs]⁺ at m/z ≈ 222.15. Fragmentation patterns would likely involve the loss of the benzyl group and cleavage of the leucine side chain.
Experimental Protocols
Synthesis of H-DL-Leu-Obzl p-Tosylate via Fischer-Speier Esterification
This protocol describes a general method for the synthesis of amino acid benzyl ester p-toluenesulfonate salts, which can be adapted for the DL-leucine derivative.[1][5] To minimize racemization, the use of solvents with lower boiling water azeotropes is recommended.[5][6]
Materials:
-
DL-Leucine
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate
-
Cyclohexane (or another suitable azeotroping solvent)
-
Ethyl acetate
-
Diethyl ether
-
Round-bottom flask with a Dean-Stark apparatus and condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add DL-leucine (1 equivalent), benzyl alcohol (1.5 equivalents), and p-toluenesulfonic acid monohydrate (1.1 equivalents).
-
Add cyclohexane to the flask to facilitate azeotropic removal of water.
-
Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is formed.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the cyclohexane under reduced pressure.
-
Add ethyl acetate to the residue and stir to dissolve.
-
Slowly add diethyl ether to the solution with stirring until a white precipitate forms.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold diethyl ether.
-
Dry the product under vacuum to yield H-DL-Leu-Obzl p-tosylate.
Purification by Recrystallization
The crude H-DL-Leu-Obzl p-tosylate can be purified by recrystallization to obtain a product of high purity.
Materials:
-
Crude H-DL-Leu-Obzl p-tosylate
-
Methanol
-
Diethyl ether
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
Procedure:
-
Dissolve the crude product in a minimal amount of hot methanol in an Erlenmeyer flask.
-
If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a few minutes before hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
For maximum yield, place the flask in an ice bath.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold methanol, followed by cold diethyl ether.
-
Dry the crystals under vacuum.
Stability and Storage
The p-toluenesulfonate salt form of leucine benzyl ester provides enhanced stability compared to the free base, which is more prone to degradation and racemization, especially under basic conditions.[7] For long-term storage, H-DL-Leu-Obzl p-tosylate should be kept in a cool, dry place, protected from light and moisture. It is advisable to store the compound under an inert atmosphere to prevent degradation.
Applications in Peptide Synthesis
H-DL-Leu-Obzl p-tosylate is a key building block in both solution-phase and solid-phase peptide synthesis (SPPS). The benzyl ester serves as a stable protecting group for the carboxylic acid terminus, while the tosylate salt form improves its handling and solubility in organic solvents.
Role in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, an amino acid with a protected amino group is coupled to the free amino group of the growing peptide chain, which is anchored to a solid support. The use of H-DL-Leu-Obzl p-tosylate is particularly relevant for the introduction of the C-terminal leucine residue onto the resin.
Below is a generalized workflow for the incorporation of the first amino acid onto a resin, adapted from protocols for similar amino acid tosylate salts.[4]
Caption: General workflow for incorporating H-DL-Leu-Obzl p-tosylate in SPPS.
Biological Context: Leucine Metabolic Pathway
While H-DL-Leu-Obzl p-tosylate itself is a synthetic building block, the leucine moiety is an essential branched-chain amino acid (BCAA) with significant biological roles. The catabolism of leucine is a key metabolic pathway that generates important intermediates. Understanding this pathway provides a broader context for the biological relevance of leucine-containing compounds.
The degradation of leucine begins with transamination to α-ketoisocaproate, followed by oxidative decarboxylation to isovaleryl-CoA. Subsequent steps lead to the production of acetyl-CoA and acetoacetate, highlighting leucine as a ketogenic amino acid.[8]
Caption: Simplified metabolic pathway of leucine.
Conclusion
H-DL-Leu-Obzl p-tosylate is a valuable and versatile reagent in organic and medicinal chemistry, particularly in the field of peptide synthesis. Its enhanced stability and handling properties, conferred by the tosylate salt form, make it a preferred building block for the incorporation of leucine residues into peptide chains. This guide has provided a detailed overview of its chemical properties, synthesis, and applications, offering a solid foundation for its effective use in research and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. H-D-LEU-OBZL P-TOSYLATE(17664-93-6) 1H NMR [m.chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. prepchem.com [prepchem.com]
- 8. youtube.com [youtube.com]
